2-Bromo-5-ethynylfuran: A Bifunctional Building Block in Advanced Organic Synthesis
2-Bromo-5-ethynylfuran: A Bifunctional Building Block in Advanced Organic Synthesis
Executive Summary
In the landscape of modern organic synthesis and medicinal chemistry, bifunctional building blocks are critical for developing complex molecular architectures. 2-Bromo-5-ethynylfuran (CAS: 15577-73-8) stands out as a highly versatile heterocyclic intermediate[1]. By integrating an electron-rich furan ring, a terminal alkyne, and a reactive halogen handle, this molecule offers orthogonal reactivity. This technical guide provides an in-depth analysis of its physicochemical properties, strategic synthesis, and applications in drug development, designed specifically for researchers and application scientists.
Physicochemical Properties & Quantitative Data
Understanding the baseline properties of 2-bromo-5-ethynylfuran is essential for predicting its behavior in complex reaction matrices and ensuring proper handling[1][2].
| Property | Value | Clinical / Synthetic Relevance |
| IUPAC Name | 2-bromo-5-ethynylfuran | Standardized nomenclature for regulatory filing. |
| CAS Number | 15577-73-8 | Primary identifier for chemical inventory[1]. |
| Molecular Formula | C₆H₃BrO | Indicates high degree of unsaturation. |
| Molecular Weight | 170.99 g/mol | Low molecular weight ideal for fragment-based drug design[2]. |
| SMILES | C#CC1=CC=C(Br)O1 | Useful for computational docking and in silico modeling[2]. |
| Storage Conditions | -20 °C, Inert Atmosphere | Prevents oxidative degradation and alkyne polymerization[2]. |
Strategic Synthesis & Mechanistic Causality
A naive approach to synthesizing 2-bromo-5-ethynylfuran might involve the direct bromination of 2-ethynylfuran. However, this route is fundamentally flawed: the terminal alkyne is highly sensitive to strong electrophiles, leading to competitive addition across the triple bond and poor regiocontrol[3].
To circumvent this, a strategically sound, two-step protocol is employed. This involves the exhaustive bromination of furan followed by a regiocontrolled mono-Sonogashira coupling[3].
Synthetic workflow for 2-bromo-5-ethynylfuran via Sonogashira coupling.
Self-Validating Experimental Protocol
Phase 1: Electrophilic Bromination of Furan
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Causality: Furan is prone to violent exothermic polymerization under acidic conditions. Utilizing N,N-dimethylformamide (DMF) as a solvent at 0 °C moderates the reaction by forming a mild Vilsmeier-type brominating complex, ensuring clean conversion to 2,5-dibromofuran[3].
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Step-by-Step:
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Dissolve furan (1.0 eq) in anhydrous DMF under an inert N₂ atmosphere.
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Cool to 0 °C using an ice bath.
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Add Br₂ (2.0 eq) dropwise to control the exotherm.
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Stir for 1-2 hours at room temperature, then quench with aqueous Na₂S₂O₃[3].
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Validation Check: Extract an aliquot with Et₂O. GC-MS analysis must show the disappearance of the furan peak and the emergence of a single peak at m/z 224/226/228 (1:2:1 isotopic ratio), confirming the dibrominated intermediate.
Phase 2: Regiocontrolled Mono-Sonogashira Coupling
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Causality: To prevent bis-substitution, strict stoichiometric control is required. Pd(PPh₃)₂Cl₂ provides a stable Pd(II) precatalyst that reduces to the active Pd(0) species in situ. CuI acts as a critical co-catalyst, forming a copper acetylide that drastically accelerates the transmetalation step[3].
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Step-by-Step:
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Dissolve 2,5-dibromofuran (1.0 eq) in a degassed THF/triethylamine mixture.
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Add Pd(PPh₃)₂Cl₂ (2-5 mol%) and CuI (5-10 mol%).
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Slowly add trimethylsilylacetylene (1.1 eq) to favor mono-coupling.
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Stir at 40-50 °C under N₂[3].
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Validation Check: Monitor via TLC (100% Hexanes). The starting material (highest Rf), mono-coupled product (mid Rf), and bis-coupled byproduct (lowest Rf) will separate clearly. Terminate the reaction when the starting material is consumed.
Phase 3: TMS Deprotection
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Causality: Mild basic conditions are required to cleave the labile Si-C bond. Stronger bases or acids could trigger hydration of the alkyne or ring-opening of the furan[3].
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Step-by-Step:
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Dissolve the TMS-protected intermediate in methanol.
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Add K₂CO₃ (1.5 eq) and stir at room temperature until complete[3].
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Validation Check: ¹H NMR of the purified product must show the disappearance of the large TMS singlet (~0.2 ppm) and the appearance of a sharp terminal alkyne proton singlet (~3.3 ppm).
Orthogonal Reactivity Profile
The true value of 2-bromo-5-ethynylfuran lies in its orthogonal reactivity. Researchers can selectively address one functional group without disturbing the others, enabling modular synthesis[4].
Orthogonal reactivity pathways of the 2-bromo-5-ethynylfuran core.
Applications in Drug Development and Materials Science
Synthesis of Fluorescent Pyrazole Biomarkers
In advanced drug discovery, 2-bromo-5-ethynylfuran serves as a critical precursor for cross-conjugated enynones. Cyclocondensation of these enynones with hydrazines yields highly substituted pyrazoles. Mechanistically, the C5 carbon (the triple bond) acts as the preferential reaction center, guiding the regioselectivity of the cyclocondensation. This pathway is highly valued because the resulting pyrazoles exhibit significant fluorescent properties, achieving quantum yields of up to 31%, making them excellent candidates for biological imaging and fluorescent tagging[5].
Bioisosteric Replacement
The furan ring acts as a bioisostere for phenyl groups. By substituting a phenyl ring with a furan moiety, medicinal chemists can alter the steric bulk and electronic distribution of a drug candidate, often improving its metabolic stability and receptor binding affinity[4]. The presence of the bromo and ethynyl groups allows this bioisostere to be easily "clicked" or cross-coupled into larger pharmacophores.
Handling, Storage, and Safety
Due to the electron-rich nature of the furan ring and the reactivity of the terminal alkyne, 2-bromo-5-ethynylfuran is susceptible to oxidative degradation and polymerization.
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Storage: It must be stored at -20 °C under an inert argon or nitrogen atmosphere to maintain its >97% purity[2].
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Handling: Exposure to light should be minimized to prevent radical-induced degradation of the carbon-bromine bond. Standard PPE (gloves, goggles, lab coat) and a well-ventilated fume hood are mandatory during manipulation.
References
- Building Blocks P10742 | EvitaChem: 2-Bromo-5-ethynylfuran. Evitachem.
- 15577-73-8 | 2-Bromo-5-ethynylfuran - AiFChem. Aifchem.
- Application Notes and Protocols for the Functionalization of the Furan Ring in 2-Ethynylfuran. Benchchem.
- Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. The Journal of Organic Chemistry - ACS Publications.
- An In-depth Technical Guide to the Chemical Properties of 2-Ethynylfuran. Benchchem.
